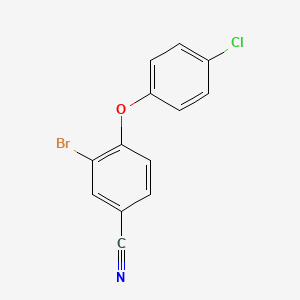

3-Bromo-4-(4-chlorophenoxy)benzonitrile

概要

説明

3-Bromo-4-(4-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO. It is a derivative of benzonitrile, featuring a bromine atom at the 3-position and a chlorophenoxy group at the 4-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromobenzonitrile and 4-chlorophenol.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

Procedure: The 3-bromobenzonitrile is reacted with 4-chlorophenol under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

3-Bromo-4-(4-chlorophenoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

科学的研究の応用

3-Bromo-4-(4-chlorophenoxy)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and specificity .

類似化合物との比較

Similar Compounds

3-Bromo-4-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a chlorophenoxy group.

4-(Bromomethyl)benzonitrile: Features a bromomethyl group instead of a bromine atom at the 3-position.

Uniqueness

3-Bromo-4-(4-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorophenoxy groups, which can impart distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various complex molecules and potential pharmaceuticals .

生物活性

3-Bromo-4-(4-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8BrClNO. It features a complex structure that includes a bromine atom, a chlorophenyl ether group, and a benzonitrile moiety. This unique combination of functional groups enhances its chemical reactivity and potential biological applications, particularly in the fields of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, particularly kinases, which are crucial for regulating cellular signaling pathways.

- Receptor Modulation : It may interact with cellular receptors to influence signal transduction processes, affecting downstream biological responses.

- Gene Expression Alteration : The compound has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biochemical Pathways

This compound primarily affects pathways related to:

- Cell Cycle Regulation : By modulating kinase activity, it influences cell cycle progression and apoptosis.

- DNA Damage Response : The compound may play a role in cellular responses to DNA damage, affecting repair mechanisms.

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays and experimental setups. Here are key findings from the literature:

- Antiviral Activity : In a study assessing compounds for antiviral properties against Zika Virus (ZIKV), this compound demonstrated significant inhibition in reporter assays, indicating its potential as an antiviral agent .

- Cytotoxicity Profiles : The compound exhibited varying degrees of cytotoxicity across different cell lines, suggesting selective toxicity that could be leveraged for therapeutic applications.

- Inhibition of Kinases : Detailed biochemical analyses revealed that this compound effectively inhibits specific kinases involved in cell signaling, thus altering cellular functions related to growth and survival.

Data Tables

The following table summarizes the biological activities and effects observed in various studies involving this compound:

| Study Focus | Assay Type | Result Summary |

|---|---|---|

| Antiviral Activity | ZIKV Reporter Assay | Inhibition rate of 62% at 10 µM concentration |

| Cytotoxicity | Cell Viability Assay | CC50 values ranged from 10 µM to 20 µM across cell lines |

| Kinase Inhibition | Enzyme Activity Assay | Significant inhibition of CHK1 and CHK2 kinases |

Case Studies

Several case studies have illustrated the practical applications of this compound:

-

Case Study 1: Antiviral Development

In efforts to develop new antiviral agents, researchers synthesized derivatives of this compound. These derivatives were screened for activity against ZIKV, leading to the identification of potent inhibitors that could serve as lead compounds for further drug development. -

Case Study 2: Agrochemical Applications

The compound has been evaluated for its herbicidal properties due to its structural similarities to known herbicides. Field trials indicated effective weed control without significant phytotoxicity on target crops, suggesting its potential utility in agricultural settings.

特性

IUPAC Name |

3-bromo-4-(4-chlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYRKKVKJUNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。